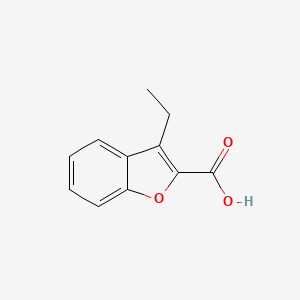

3-Ethyl-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

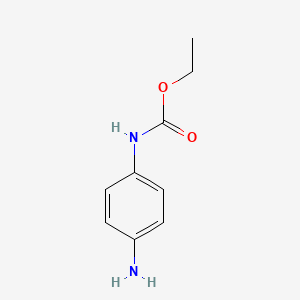

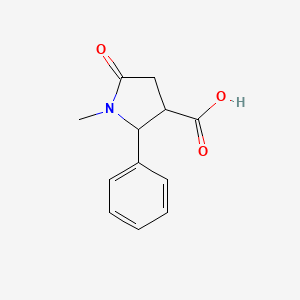

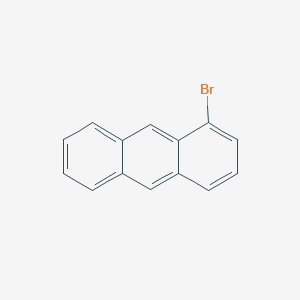

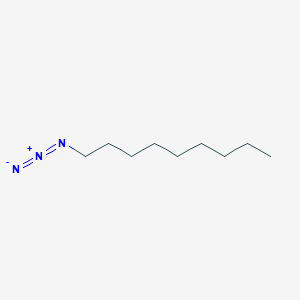

3-Ethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific structure of 3-ethyl-1-benzofuran-2-carboxylic acid includes an ethyl group at the third position and a carboxylic acid group at the second position of the benzofuran ring.

Synthesis Analysis

The synthesis of benzofuran derivatives, such as benzofuran-2-carboxylic acid, typically involves the use of salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst. The reaction conditions are optimized to achieve high purity and yield, with one study reporting a purity of 98% and a yield of 67.7% . Although this paper does not directly discuss the synthesis of 3-ethyl-1-benzofuran-2-carboxylic acid, the methodology could be adapted for its synthesis by introducing an ethyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various interactions stabilizing the crystal structure. For instance, a related compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, exhibits aromatic π–π interactions and C—H⋯π interactions, as well as intermolecular C—H⋯O hydrogen bonds . These interactions are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of a sulfinyl derivative . Additionally, the introduction of substituents on the benzofuran ring, such as a sulfur atom, can significantly affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-1-benzofuran-2-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group would contribute to its acidity and potential for forming dimers through hydrogen bonding. The ethyl group would impart some hydrophobic character to the molecule. While specific data on 3-ethyl-1-benzofuran-2-carboxylic acid is not provided, related compounds have been shown to possess interesting properties, such as disordered ethyl groups in their crystal structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives are primarily involved in synthesis studies. For instance, Wang Tao-tao (2012) reported the synthesis of benzofuran-2-carboxylic acid using salicylaldehyde, ethyl chloroacetate, and K2CO3, achieving a purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

- Gao et al. (2011) described the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives through a one-pot reaction, which led to a series of novel methylenedioxy-bearing compounds (Gao et al., 2011).

Structural and Spectroscopic Analysis

- Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and vibrational properties investigation for 1-benzofuran-2-carboxylic acid, revealing insights into its electronic and nonlinear optical properties, as well as potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Crystallographic Studies

- Choi et al. (2009) prepared a similar compound, 3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl acetic acid, and analyzed its crystal structure, highlighting the intermolecular hydrogen bonds and π–π interactions (Choi et al., 2009).

Antioxidant and Antibacterial Studies

- Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, which showed notable antioxidant and antibacterial activities, highlighting the compound's potential in medicinal chemistry (Shankerrao et al., 2013).

Biological Activities

- A study by Mubarak et al. (2007) synthesized new benzofuran derivatives with significant anti-HIV activities, demonstrating the therapeutic potential of benzofuran derivatives in antiviral treatments (Mubarak et al., 2007).

Zukünftige Richtungen

Benzofuran derivatives have shown a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . Therefore, “3-Ethyl-1-benzofuran-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

26690-96-0 |

Source

|

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)